8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
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Overview
Description
8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one typically involves intramolecular nucleophilic aromatic substitution. One common method includes the condensation of 2-methoxy-Δ1-pyrroline with 2-bromo-5-methoxy-4-methylphenylacetonitrile. This reaction is followed by treatment with sodium hydride and copper(I) bromide in dimethylformamide to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one can be compared with other indole derivatives such as:
2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile: Similar in structure but with different functional groups, leading to varied chemical and biological properties.
1,3,3-Trimethyl-6-nitro-8-methoxyspiro[indoline-2,2’-benzopyran]: Another indole derivative with distinct photochemical properties.
Pyrrolo[1,2-a]pyrazines: These compounds share the pyrrolo structure but differ in their nitrogen-containing ring, resulting in different reactivity and applications.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-methoxy-1,2-dihydropyrrolo[1,2-a]indol-3-one |
InChI |
InChI=1S/C12H11NO2/c1-15-12-4-2-3-9-8(12)7-10-11(14)5-6-13(9)10/h2-4,7H,5-6H2,1H3 |
InChI Key |
UGWKVCNCALVVHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C3N2CCC3=O |
Origin of Product |
United States |
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